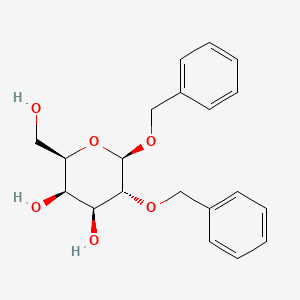
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is a chemical compound that belongs to the class of benzyl glycosides. It is characterized by the presence of a benzyl group attached to the 2-O position of the beta-D-galactopyranoside molecule. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol typically involves the protection of the hydroxyl groups of galactose followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The benzyl groups enhance the compound’s stability and facilitate its binding to these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Uniqueness
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in various research applications .
Eigenschaften
CAS-Nummer |
15038-70-7 |
|---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.406 |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol |
InChI |
InChI=1S/C20H24O6/c21-11-16-17(22)18(23)19(24-12-14-7-3-1-4-8-14)20(26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17+,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
PBCMEHIZZQKKRH-LCWAXJCOSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O |
Synonyme |
Benzyl 2-O-benzyl-β-D-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















